molecular formula C13H19NO B3080086 N-[(4-methoxyphenyl)methyl]cyclopentanamine CAS No. 108157-23-9

N-[(4-methoxyphenyl)methyl]cyclopentanamine

Cat. No.: B3080086
CAS No.: 108157-23-9
M. Wt: 205.3 g/mol
InChI Key: LVSGBNFVCJKBJD-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]cyclopentanamine is a secondary amine featuring a cyclopentylamine core substituted with a (4-methoxyphenyl)methyl group. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.3 g/mol (calculated). The compound’s synthesis often involves reductive amination, as seen in related analogs .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-8-6-11(7-9-13)10-14-12-4-2-3-5-12/h6-9,12,14H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSGBNFVCJKBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-methoxyphenyl)methyl]cyclopentanamine can be synthesized through various synthetic routes. One common method involves the reaction of p-anisaldehyde with cyclopentylamine . The reaction typically proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]cyclopentanamine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares N-[(4-methoxyphenyl)methyl]cyclopentanamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
This compound (4-Methoxyphenyl)methyl C₁₃H₁₉NO 205.3 Methoxy group enhances electron donation.
Compound23 4-Fluorophenyl; piperidylmethyl C₂₃H₂₉FN₂ 358.5 15-fold higher REV-ERB inhibition.
LMM5 Oxadiazole; sulfamoyl benzamide C₂₄H₂₂N₄O₄S 486.5 Antifungal (C. albicans).
N-((5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine Pyridine; fluoromethoxy C₁₉H₂₀FNO 303.4 Radiolabeled NMDA PET ligand.
N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine Phenoxypropyl chain C₂₁H₂₇NO₂ 325.4 4.6 High lipophilicity (XLogP3 = 4.6).
N-[(4-Ethylphenyl)methyl]cyclopentanamine 4-Ethylphenylmethyl C₁₄H₂₁N 204.3 Research use; ethyl increases lipophilicity.
N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine 3-Chloro-4-fluorophenylmethyl C₁₂H₁₅ClFN 227.7 Halogenated substituents.
N-{[7-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}cyclopentanamine Benzofuran; dual methoxy C₂₂H₂₃NO₃ 357.4 Rigid aromatic system.
N-(1-Phenylethyl)cyclopentanamine Phenethyl (positional isomer) C₁₃H₁₉N 189.3 Altered amine attachment site.
Key Observations:
  • Substituent Effects: Electron-Donating Groups: The methoxy group in the target compound may improve solubility compared to halogenated analogs (e.g., chloro/fluoro in ). Halogenation: Fluorine in compound23 and ’s compound enhances receptor binding (e.g., NMDA, REV-ERB) through electronegative interactions.
  • Lipophilicity: The phenoxypropyl derivative (XLogP3 = 4.6) is more lipophilic than the target compound, suggesting better membrane permeability but possible toxicity risks. Ethyl and halogen substituents (e.g., ) increase hydrophobicity, which may enhance CNS penetration.
REV-ERB Inhibition
  • Compound23 : A fluorophenyl-piperidine analog showed 15-fold greater REV-ERB inhibitory activity than its predecessor, highlighting the importance of fluorine and bulky substituents in enzyme interaction.
Antifungal Activity
  • LMM5 : Demonstrated efficacy against Candida albicans, likely due to the oxadiazole ring and sulfamoyl group, which disrupt fungal thioredoxin reductase.
NMDA Receptor Targeting
  • N-((5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine : Radiolabeled with carbon-11, this compound achieved >99% radiochemical purity and showed promise as a PET ligand for NMDA receptor imaging.

Structure-Activity Relationship (SAR) Trends

Methoxy vs. Halogen Substituents : Methoxy groups improve solubility, while halogens (F, Cl) enhance target binding via hydrophobic/electronic effects.

Heterocyclic Additions : Pyridine () and oxadiazole (LMM5) rings introduce new pharmacophores, expanding biological target range.

Positional Isomerism: Phenethyl () vs.

Biological Activity

N-[(4-methoxyphenyl)methyl]cyclopentanamine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO and a molecular weight of approximately 205.3 g/mol. The structure includes a cyclopentane ring and a 4-methoxyphenyl group, which contributes to its unique chemical properties and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate the activity of various biological targets, leading to diverse pharmacological effects. Research indicates that it could influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Compounds with similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's effectiveness may stem from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against human cancer cell lines, including HeLa (cervical cancer) and HT29 (colon cancer) cells .

Synthesis

This compound can be synthesized through various multicomponent reactions, which allow for the rapid assembly of complex molecules. One common method involves the reaction of amines with aldehydes/ketones in the presence of phosphites under mild conditions . This synthetic versatility makes it a valuable intermediate in drug development.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives of this compound against MRSA. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assays : In another investigation, the compound was tested for cytotoxicity against various cancer cell lines using the MTT assay. The results demonstrated significant cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[(4-methoxyphenyl)methyl]cyclohexanamineCyclohexane ringPotentially different steric hindrance affecting receptor binding
N-[(4-methoxyphenyl)methyl]cyclopropanamineCyclopropane ringSmaller size may influence reactivity
N-(4-Methoxyphenyl)acetamideLacks cycloalkane structureDifferent pharmacological profile

The unique combination of a cyclopentane ring and a methoxy group in this compound differentiates it from related compounds, potentially enhancing its solubility and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for N-[(4-methoxyphenyl)methyl]cyclopentanamine, and how do reaction conditions influence yield?

  • Methodological Answer : Reductive amination is a common method for synthesizing substituted cyclopentanamines. For example, reacting cyclopentanamine with 4-methoxybenzaldehyde in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) can yield the target compound. Solvent choice (e.g., methanol or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions like over-reduction . Alternative routes may involve alkylation of cyclopentanamine with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the cyclopentane ring (δ ~1.5–2.5 ppm for CH₂ groups), the 4-methoxybenzyl moiety (δ ~3.8 ppm for OCH₃ and aromatic protons at δ ~6.8–7.3 ppm), and the amine proton (δ ~2.8 ppm, broad). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₃H₁₉NO, exact mass: 205.1467). FT-IR can validate N–H stretching (~3300 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .

Q. What solvent systems are optimal for chromatographic purification of this compound?

  • Methodological Answer : For column chromatography, use a gradient of ethyl acetate/hexane (10–40% ethyl acetate) to separate polar byproducts. For HPLC, a C18 column with a mobile phase of acetonitrile/water (60:40, 0.1% TFA) resolves the compound effectively. Adjust pH to 3–4 to suppress amine protonation and improve peak symmetry .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : The 4-methoxy group enhances electron donation via resonance, potentially increasing binding affinity to targets like serotonin or dopamine receptors. Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with receptor pockets. Compare binding energies with analogs lacking the methoxy group (e.g., N-[(phenyl)methyl]cyclopentanamine) to isolate substituent effects . Experimental validation via radioligand displacement assays (using tritiated receptor ligands) quantifies affinity (Ki values) .

Q. What strategies mitigate contradictions in reported biological activity data for structurally similar cyclopentanamines?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, buffer pH). Standardize protocols using:
  • Positive controls (e.g., known receptor agonists/antagonists).
  • Dose-response curves (IC₅₀/EC₅₀) to account for potency variations.
  • Metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation skewing results .

Q. How can computational models predict the metabolic fate of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or ADMET Predictor to identify likely metabolic sites (e.g., O-demethylation of the methoxy group or cyclopentane hydroxylation). Validate predictions with LC-MS/MS analysis of incubated samples in hepatocyte models. Compare with structurally related compounds (e.g., N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine) to assess substituent-dependent metabolism .

Q. What experimental designs optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal stability : Heat samples to 40–60°C and analyze for decomposition products (e.g., oxidized amines or hydrolyzed methoxy groups).
    Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C) .

Data Analysis and Interpretation

Q. How should researchers resolve conflicting NMR data for cyclopentanamine derivatives?

  • Methodological Answer : Ambiguities in splitting patterns (e.g., cyclopentane ring protons) can arise from conformational flexibility. Use VT-NMR (variable-temperature NMR) to slow ring puckering and simplify spectra. For diastereotopic protons, employ COSY or NOESY to assign coupling constants and confirm spatial relationships .

Q. What statistical approaches are robust for analyzing dose-dependent biological responses in preclinical studies?

  • Methodological Answer : Apply non-linear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For in vivo data, apply mixed-effects models to account for inter-subject variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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